molecular formula C9H11F2N B13620141 2-(2,3-Difluorophenyl)propan-2-amine

2-(2,3-Difluorophenyl)propan-2-amine

Cat. No.: B13620141
M. Wt: 171.19 g/mol
InChI Key: TWXARICHYPKPPC-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12F2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)propan-2-amine typically involves the reaction of 2,3-difluorobenzaldehyde with nitroethane to form 2,3-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitro groups to amines.

    Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while nucleophilic substitution can result in the replacement of fluorine atoms with other substituents.

Scientific Research Applications

2-(2,3-Difluorophenyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Difluorophenyl)propan-2-amine: Similar structure but with fluorine atoms at the 3 and 5 positions.

    2-(2,4-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 4 positions.

    2-(2,6-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 6 positions.

Uniqueness

2-(2,3-Difluorophenyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-(2,3-difluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11F2N/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3

InChI Key

TWXARICHYPKPPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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